![molecular formula C15H22ClN3O3S B2845427 N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)propionamide CAS No. 897612-69-0](/img/structure/B2845427.png)
N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)propionamide
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Overview
Description
N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)propionamide, also known as TRO19622, is a small molecule drug that has been studied for its potential therapeutic effects in various diseases.
Scientific Research Applications
- Piperazine derivatives, including those containing the 3-chlorophenyl moiety, have been explored for their antibacterial and antifungal properties . Researchers have synthesized novel compounds with piperazine rings, and some of these derivatives exhibit promising antibacterial activity. Investigating the efficacy of N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)propionamide against bacterial and fungal pathogens could provide valuable insights.
- In a related study, the anxiolytic and skeletal muscle relaxant activity of similar compounds was evaluated in albino mice . Compound 3h, which shares structural features with our target compound, demonstrated potent anxiolytic and muscle relaxant effects. Further investigations into the anxiolytic potential of N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)propionamide could be worthwhile.
- Arylpiperazine-containing compounds have shown promise in anti-proliferative applications . For instance, naftopidil, an arylpiperazine ether derivative, is used as an adrenergic receptor antagonist and is prescribed for benign prostatic hyperplasia (BPH). Exploring the potential anti-proliferative effects of our compound may yield valuable results.
- Investigating the anti-tubercular potential of N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)propionamide could be significant. Assessing its impact on Mycobacterium tuberculosis and determining its IC50 values would contribute to tuberculosis drug development .
- N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)propionamide has been identified as a potent and selective dopamine D4 ligand . Understanding its interactions with dopamine receptors and its potential therapeutic implications could be an exciting avenue for further research.
Antibacterial and Antifungal Activity
Anxiolytic and Muscle Relaxant Effects
Anti-Proliferative Properties
Anti-Tubercular Activity
Dopamine D4 Ligand
Mechanism of Action
Target of Action
The primary target of N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)propionamide is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors .
Mode of Action
N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)propionamide acts as a potent and selective ligand for the D4 dopamine receptor . Ligands are molecules that bind to other (usually larger) molecules, in this case, the D4 dopamine receptor. When this compound binds to the D4 receptor, it can alter the receptor’s behavior, leading to changes in the cell .
Biochemical Pathways
The D4 dopamine receptor is involved in various neurological processes, including cognition, learning, and emotion. It is also linked to the pathophysiology of certain neuropsychiatric disorders
Pharmacokinetics
Its solubility in dmso is reported to be 22 mg/ml, indicating that it may be well-absorbed in the body when administered in suitable formulations .
Result of Action
As a potent and selective d4 dopamine receptor ligand, it is likely to modulate neurological processes regulated by this receptor .
properties
IUPAC Name |
N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O3S/c1-2-15(20)17-6-11-23(21,22)19-9-7-18(8-10-19)14-5-3-4-13(16)12-14/h3-5,12H,2,6-11H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGYFIHGMBHUJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)propionamide |
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